Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its structure incorporates multiple functional groups, including a benzylpiperidine moiety and a quinazoline derivative, which contribute to its diverse biological activities. This compound is classified under the category of quinazoline derivatives, known for their therapeutic properties against various diseases.
The compound is derived from the quinazoline family, which has been extensively studied for its pharmacological properties. Quinazolines are heterocyclic compounds that exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific structure of methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate suggests potential interactions with biological targets relevant to therapeutic applications.
The synthesis of methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 342.36 g/mol |
| InChI | InChI=1S/C18H18N4O4/c1-15(19)14(20)13(24)12(21)11(22)10(9)8/h8,10,12,14H,(H,19)(H,20)(H,21)(H,22)/b15-12+ |
| SMILES | CC(=O)N(C1=NC(=O)C=C(C(=O)N(C(C(C1)=O)=O))C=C(NC(C(CC=C)=C)=C)=C)=C |
The structure includes a central quinazoline ring system substituted with various functional groups that enhance its biological activity.
Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate likely involves interactions with specific biological targets such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, while the quinazoline core may inhibit specific enzymes involved in disease pathways. This multifaceted interaction profile suggests a potential role in modulating signaling pathways associated with various diseases.
The physical properties of methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate include:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not determined |
Chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles and electrophiles due to the presence of functional groups.
Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7